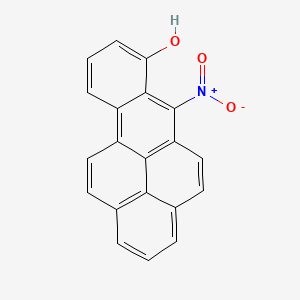

6-Nitrobenzo(a)pyren-7-ol

Description

6-Nitrobenzo(a)pyren-7-ol (CAS: 119056-57-4) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a hydroxyl group at position 7 and a nitro group at position 6 on the benzo[a]pyrene backbone. Its molecular formula is inferred as C₂₀H₁₁NO₃ (based on structural analogs), with a molecular weight of approximately 313.31 g/mol. Key physicochemical properties include a high boiling point (582.7°C), density (1.518 g/cm³), and refractive index (1.937) .

Properties

CAS No. |

119056-57-4 |

|---|---|

Molecular Formula |

C20H11NO3 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

6-nitrobenzo[a]pyren-7-ol |

InChI |

InChI=1S/C20H11NO3/c22-16-6-2-5-13-14-9-7-11-3-1-4-12-8-10-15(18(14)17(11)12)20(19(13)16)21(23)24/h1-10,22H |

InChI Key |

LNGBBZHCLFLDFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC=C(C5=C4[N+](=O)[O-])O)C=C2 |

Origin of Product |

United States |

Preparation Methods

6-Nitrobenzo(a)pyren-7-ol can be synthesized by treating benzo(a)pyrene with aqueous nitric acid in either acetic acid or benzene and acetic acid . This method was first reported by Windaus and Rennhak in 1937. The compound is not produced in commercial quantities and is primarily used for laboratory applications .

Chemical Reactions Analysis

6-Nitrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:

Scientific Research Applications

6-Nitrobenzo(a)pyren-7-ol is used in various scientific research applications:

Chemistry: Studied for its chemical properties and reactions.

Biology: Investigated for its mutagenic activities in Salmonella typhimurium strains.

Medicine: Examined for its potential carcinogenic effects and interactions with DNA, RNA, and proteins.

Industry: Used as a reference material for environmental and pharmaceutical research.

Mechanism of Action

The compound exerts its effects through metabolic activation, forming reactive species that bind to cellular nucleophiles such as DNA, RNA, and proteins. This binding can lead to mutagenic and carcinogenic effects . The metabolic pathway involves the formation of various hydroxylated intermediates and conjugation reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

6-Nitrobenzo(a)pyren-7-ol belongs to the nitro-PAH family, which includes compounds with nitro (-NO₂) and hydroxyl (-OH) substituents on aromatic systems. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Physicochemical Comparison

- Positional isomerism (e.g., 5-nitro vs. 6-nitro substitution) influences electronic properties and reactivity .

Metabolic Pathways

Nitro-PAHs undergo biotransformation via conjugation reactions.

Table 2: Metabolic Conjugates of Nitro-PAHs

- Key Observations :

Toxicological Profiles

Table 3: Toxicological Comparison

- Key Observations: 6-Nitrobenzo[a]pyrene exhibits mutagenicity in Salmonella assays but lacks significant carcinogenicity in mice, contrasting with the potent carcinogenicity of unsubstituted benzo[a]pyrene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.